molecular formula C17H18N2O4 B1358521 Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 887407-34-3

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B1358521
CAS No.: 887407-34-3
M. Wt: 314.34 g/mol
InChI Key: CFSSPDUGIRSWFA-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups and ester functionalities, along with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents like methyl iodide in the presence of a base.

    Esterification: The carboxyl groups are esterified using methanol and an acid catalyst to form the dimethyl ester functionalities.

    Amination: The aminophenyl group is introduced through a nucleophilic substitution reaction using an appropriate aminating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aminating agents like ammonia or primary amines in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
  • Dimethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
  • Dimethyl 4-(4-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Uniqueness

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSSPDUGIRSWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157831
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-34-3
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887407-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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